molecular formula C21H26N2O4 B11195434 1-(1,3-Benzodioxol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol

1-(1,3-Benzodioxol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol

Cat. No.: B11195434
M. Wt: 370.4 g/mol
InChI Key: BJWRAMYVGQPQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a benzodioxole ring and a piperazine moiety

Preparation Methods

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL stands out due to its unique combination of a benzodioxole ring and a piperazine moiety. Similar compounds include:

    1-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERAZIN-1-YL)ETHAN-1-OL: Lacks the ethoxyphenyl group.

    1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Lacks the ethoxy group on the phenyl ring.

These differences can significantly impact the compound’s chemical properties and biological activities.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H26N2O4/c1-2-25-19-6-4-3-5-17(19)23-11-9-22(10-12-23)14-18(24)16-7-8-20-21(13-16)27-15-26-20/h3-8,13,18,24H,2,9-12,14-15H2,1H3

InChI Key

BJWRAMYVGQPQPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.